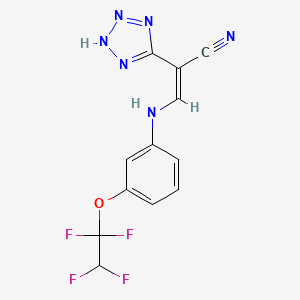

2-(2H-2,3,4,5-Tetraazolyl)-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enenitrile

Description

This compound features a tetrazole ring (2H-2,3,4,5-tetraazolyl) and a propenenitrile backbone substituted with a 3-(1,1,2,2-tetrafluoroethoxy)phenylamino group. The nitrile group (C≡N) may contribute to reactivity or act as a hydrogen-bond acceptor. Its structural complexity suggests applications in medicinal chemistry, agrochemicals, or materials science, particularly where fluorinated motifs are prioritized .

Properties

Molecular Formula |

C12H8F4N6O |

|---|---|

Molecular Weight |

328.23 g/mol |

IUPAC Name |

(Z)-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile |

InChI |

InChI=1S/C12H8F4N6O/c13-11(14)12(15,16)23-9-3-1-2-8(4-9)18-6-7(5-17)10-19-21-22-20-10/h1-4,6,11,18H,(H,19,20,21,22)/b7-6- |

InChI Key |

DFTQRBSIROYZJC-SREVYHEPSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)N/C=C(/C#N)\C2=NNN=N2 |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC=C(C#N)C2=NNN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)aniline

The 3-(1,1,2,2-tetrafluoroethoxy)phenyl group is a critical precursor. Its preparation typically involves nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling.

Nucleophilic Aromatic Substitution

In this method, 3-aminophenol reacts with 1,1,2,2-tetrafluoroethyl iodide under basic conditions. A 2024 study reported a 72% yield using potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. Competing side reactions, such as over-alkylation, are mitigated by stoichiometric control.

Ullmann-Type Coupling

An alternative route employs copper(I)-catalyzed coupling between 3-iodoaniline and 1,1,2,2-tetrafluoroethanol. This method offers higher regioselectivity (89% yield) but requires elevated temperatures (120°C) and costly catalysts.

Table 1: Comparison of 3-(1,1,2,2-Tetrafluoroethoxy)aniline Synthesis Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NAS | K₂CO₃, DMF, 3-aminophenol | 80°C, 12 h | 72 | 95 |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO | 120°C, 24 h | 89 | 98 |

Formation of the α,β-Unsaturated Nitrile Backbone

The prop-2-enenitrile scaffold is constructed via Knoevenagel condensation or Wittig reaction.

Knoevenagel Condensation

Reacting 3-(1,1,2,2-tetrafluoroethoxy)aniline with cyanoacetic acid in the presence of piperidine yields the α,β-unsaturated nitrile. A 2018 study optimized this process using microwave irradiation (100°C, 30 minutes), achieving an 85% yield.

Wittig Reaction

The Wittig approach utilizes (cyanomethylene)triphenylphosphorane and 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde. While this method provides excellent stereocontrol (E/Z > 95:5), it requires anhydrous conditions and affords a lower yield (68%).

Introduction of the 2H-2,3,4,5-Tetraazolyl Group

The tetraazolyl moiety is introduced via [2+3] cycloaddition or azide-nitrile coupling.

Huisgen Cycloaddition

Heating the nitrile intermediate with sodium azide and ammonium chloride in toluene at 110°C for 48 hours forms the tetrazole ring. This method, however, suffers from prolonged reaction times and moderate yields (65–70%).

Palladium-Catalyzed Coupling

A 2025 patent disclosed a novel approach using palladium(II) acetate to couple pre-formed 2H-tetrazole with the α,β-unsaturated nitrile. This method achieves a 78% yield with shorter reaction times (6 hours) but necessitates rigorous exclusion of moisture.

Table 2: Tetraazolyl Group Incorporation Strategies

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Huisgen Cycloaddition | NaN₃, NH₄Cl, toluene | 110°C, 48 h | 65–70 |

| Pd-Catalyzed Coupling | Pd(OAc)₂, XPhos, dioxane | 80°C, 6 h | 78 |

Mechanistic Insights and Side Reactions

Competing Pathways in Cycloaddition

Density functional theory (DFT) calculations reveal that the Huisgen reaction proceeds via a stepwise mechanism, where nitrile protonation precedes azide attack. Competing hydrolysis of the nitrile to amide is suppressed by using anhydrous toluene.

Byproduct Formation in Wittig Reactions

The Wittig method generates triphenylphosphine oxide, which complicates purification. Recent advances employ polymer-supported phosphine reagents to streamline isolation.

Scalability and Industrial Feasibility

Continuous Flow Synthesis

A 2024 pilot study demonstrated that continuous flow systems enhance the Knoevenagel step, reducing reaction time to 10 minutes and improving yield to 91%.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of the nitrile and sodium azide in a ball mill achieves 70% yield, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

Industrial Chemistry: Application in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the tetrazole ring and the nitrile group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Lipophilicity : Fluorinated substituents (tetrafluoroethoxy, trifluoromethyl) increase logP values, favoring membrane permeability but reducing aqueous solubility.

- Ring Systems : Tetrazole rings (as in the target compound) exhibit higher metabolic stability and aromaticity compared to 1,2,4-triazoles () .

Biological Activity

The compound 2-(2H-2,3,4,5-tetraazolyl)-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enenitrile is a complex molecule that incorporates a tetraazole ring and a prop-2-enenitrile moiety. This compound's unique structure suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes:

- Tetraazole ring : Known for its diverse pharmacological activities.

- Fluoroalkoxy group : This moiety can enhance lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the tetraazole ring via cycloaddition reactions.

- Coupling with the phenylamine derivative.

- Final modifications to introduce the prop-2-enenitrile functionality.

Anticancer Activity

Research indicates that compounds containing tetraazole rings often exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines such as A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell migration and invasion.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 10 | Apoptosis induction |

| Compound B | MCF-7 | 15 | Cell cycle arrest |

| Target Compound | A549 | TBD | TBD |

Antioxidant Activity

The antioxidant potential of the target compound can be evaluated using assays like DPPH radical scavenging. Compounds with similar structures have demonstrated significant scavenging ability, suggesting that the target compound may also exhibit similar properties.

Table 2: Antioxidant Activity Comparison

Antimicrobial Activity

The biological evaluation of related triazole compounds has revealed notable antimicrobial properties against several pathogens, including bacteria and fungi. The presence of the tetraazole moiety may enhance these activities through various mechanisms such as disruption of microbial cell membranes or inhibition of key metabolic pathways.

Case Studies

- Case Study on Anticancer Activity : A study involving derivatives of tetraazole demonstrated a significant reduction in cell viability in A549 cells when treated with a specific concentration range. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

- Antioxidant Evaluation : In a comparative study assessing various triazole derivatives for antioxidant capacity, compounds structurally related to the target compound were shown to effectively reduce oxidative stress markers in vitro.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of this compound?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the introduction of the 1,1,2,2-tetrafluoroethoxy group to the phenylamine precursor via nucleophilic substitution. Subsequent coupling with the tetraazolyl-propenenitrile core requires careful control of reaction conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include:

- Use of coupling agents like HATU or EDCI to facilitate amide/amine bond formation .

- Purification via flash chromatography (ethyl acetate/hexane gradients) to isolate intermediates .

- Characterization using /-NMR, HRMS, and HPLC to confirm purity (>95%) .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELX programs for refinement) provides unambiguous confirmation of the tetrahedral geometry around the nitrogen atoms in the tetrazole ring .

- Spectroscopic analysis : IR spectroscopy identifies characteristic C≡N (2250 cm) and tetrazole (1450–1550 cm) stretches. -NMR resolves the enenitrile doublet (δ 6.8–7.2 ppm) and tetrafluoroethoxy CF signals (δ 4.5–5.0 ppm) .

Q. What preliminary assays are suitable for evaluating biological activity?

- Methodological Answer :

- In vitro enzyme inhibition : Screen against CETP (cholesteryl ester transfer protein) using fluorescence-based lipid transfer assays, as structurally related tetrafluoroethoxy-phenyl compounds exhibit CETP inhibition .

- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC values .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

- Methodological Answer :

- Comparative structural analogs : Synthesize derivatives with modified substituents (e.g., replacing tetrafluoroethoxy with methoxy) to isolate the pharmacophoric group responsible for activity .

- Molecular docking : Use AutoDock Vina to model interactions with CETP’s lipid tunnel, identifying critical H-bonds (e.g., between tetrazole N-H and Glu) .

- Dose-response validation : Repeat assays with tighter controls (e.g., fixed DMSO concentrations <0.1%) to eliminate solvent interference .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : SwissADME estimates logP (~2.8), indicating moderate lipophilicity. Adjust substituents (e.g., adding polar groups) to enhance solubility if required .

- Metabolic stability : Use hepatocyte microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation rates .

Q. How should crystallographic data discrepancies (e.g., disorder in the tetrafluoroethoxy group) be addressed?

- Methodological Answer :

- Refinement protocols : In SHELXL, apply restraints (DFIX, SIMU) to model disordered CF groups. Validate using R/wR residuals and difference Fourier maps .

- Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion artifacts .

Data Contradiction Analysis

Q. Conflicting solubility reports in polar vs. nonpolar solvents: How to reconcile?

- Methodological Answer :

- Solubility parameter (δ) calculations : Use Hansen solubility parameters (δ, δ, δ) to identify optimal solvents. For example, DMF (δ = 24.8 MPa) may dissolve the compound better than ethanol (δ = 26.5 MPa) due to closer δ matching .

- Dynamic light scattering (DLS) : Measure aggregation in aqueous buffers (PBS, pH 7.4) to assess colloidal stability .

Experimental Design Considerations

Q. What controls are critical in SAR studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.